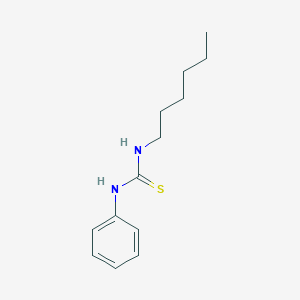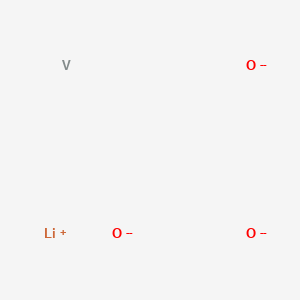
Sulfur-35
概要
説明
Sulfur-35 is a radioactive isotope of sulfur with a half-life of 87.2 days. It is commonly used in scientific research for various purposes, including studying the metabolism of sulfur in living organisms, tracing biochemical pathways, and investigating the mechanisms of certain diseases.
科学的研究の応用
Radiotracer Technique in Agriculture
Sulfur-35 has been utilized as a radiotracer in agricultural studies. Shedley, Till, and Blair (1979) demonstrated its application in analyzing the sulfur release from fertilizers and its uptake by plants. They labeled the soil available sulfur pool with 35S and monitored its dilution by sulfur from fertilizers, thereby showing the effects of fertilizer form, particle size, and application rate on sulfur supply to plants (Shedley, Till, & Blair, 1979).
Atmospheric and Hydrological Studies
Lin, Wang, Kang, and Thiemens (2017) utilized cosmogenic 35S in snow and water samples to understand chemical and physical processes in the atmosphere, hydrosphere, and cryosphere. Their method allowed high-sensitivity determination of 35S, especially useful for studying remote regions like the Tibetan Plateau and polar areas (Lin, Wang, Kang, & Thiemens, 2017).
Sulfur Biogeochemistry in Forest Soils
Dhamala and Mitchell (1995) used 35S in situ to study sulfur biogeochemistry in a northern hardwood forest soil. They characterized different sulfur pools, their vertical distribution, and seasonal variation, revealing insights into soil sulfur dynamics and ecosystem nutrient cycling (Dhamala & Mitchell, 1995).
Isotope Exchange Reactions in Marine Sediments
Fossing, Thode-Andersen, and Jørgensen (1992) explored isotope exchange reactions between 35S-labeled sulfur compounds in anoxic marine sediments. Their study provided valuable information on sulfur cycling in marine environments, highlighting the rapid incorporation of 35S into various sulfur pools (Fossing, Thode-Andersen, & Jørgensen, 1992).
Nutrient Cycling in Pastures
Till and May (1970) measured the incorporation of 35S from gypsum into the wool of sheep grazing on pastures, providing insights into nutrient cycling in grazed pastures and the turnover of sulfur in soil-plant-animal systems (Till & May, 1970).
Sulfur Behavior in Industrial Catalysis
Qian, Ishihara, Wang, Tsuzuki, Godo, and Kabe (1997) used a 35S radioisotope pulse tracer method to study the behavior of sulfur on a sulfided catalyst under hydrodesulfurization conditions. This research is pivotal in understanding the mechanism of industrial catalytic processes (Qian et al., 1997).
Determination of Sulfur in Steels
Paul (2008) developed a method for determining low-level sulfur in steels using radiochemical neutron activation analysis with sulfur-35. This technique is crucial for quality control and material analysis in the metallurgical industry (Paul, 2008).
特性
CAS番号 |
15117-53-0 |
|---|---|
製品名 |
Sulfur-35 |
分子式 |
H2S |
分子量 |
36.985 g/mol |
IUPAC名 |
sulfane |
InChI |
InChI=1S/H2S/h1H2/i1+3 |
InChIキー |
RWSOTUBLDIXVET-AKLPVKDBSA-N |
異性体SMILES |
[35SH2] |
SMILES |
S |
正規SMILES |
S |
その他のCAS番号 |
15117-53-0 |
同義語 |
35S radioisotope S-35 radioisotope Sulfur-35 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

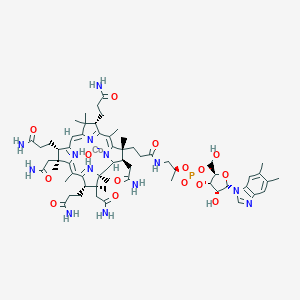

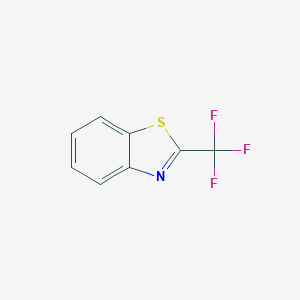
![(4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate](/img/structure/B81362.png)
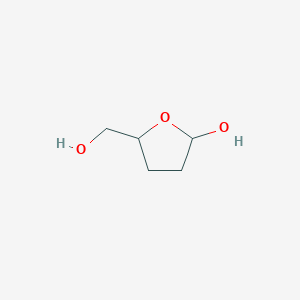
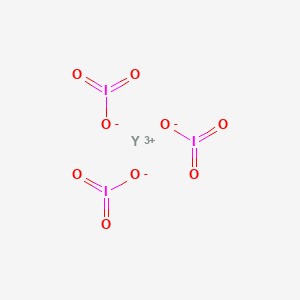
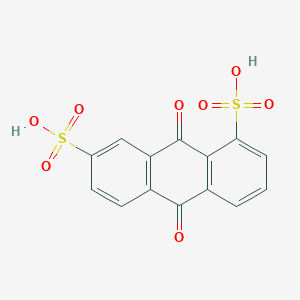
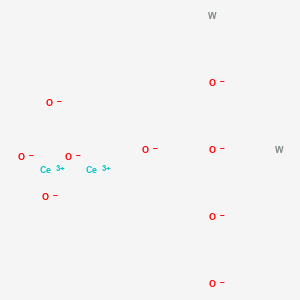
![[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B81375.png)
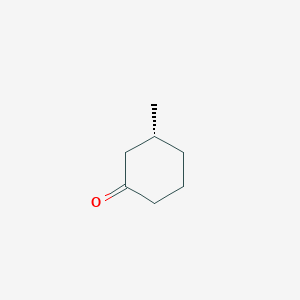
![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)
![Benzo[d]oxazole-5-carboxylic acid](/img/structure/B81381.png)
